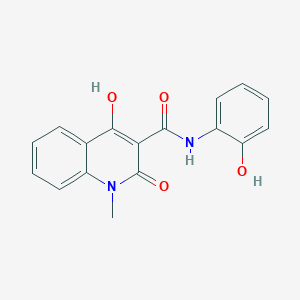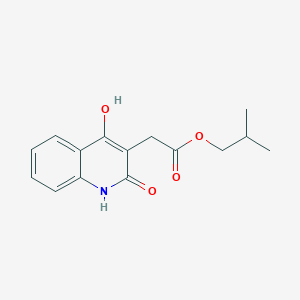
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides and has been found to exhibit several interesting biochemical and physiological effects.
作用機序
The mechanism of action of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways within the cell. It has been found to inhibit the activity of several enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit several interesting biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of several enzymes involved in inflammation. Additionally, this compound has been found to possess anticancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to exhibit multiple effects. This compound has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a versatile tool for research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of novel drug formulations that can enhance the solubility and bioavailability of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.
合成法
The synthesis of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be achieved through several methods. One of the commonly used methods involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxyquinoline-2-carboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.
科学的研究の応用
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential applications in various scientific research fields. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of several diseases. Additionally, this compound has been found to possess anticancer activity, making it a potential target for cancer research.
特性
IUPAC Name |
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-12-8-4-2-6-10(12)15(21)14(17(19)23)16(22)18-11-7-3-5-9-13(11)20/h2-9,20-21H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKBNGMJMASDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)

![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)




